3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034340-31-1
VCID: VC5033601
InChI: InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20)
SMILES: COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Molecular Formula: C17H14FNO3S
Molecular Weight: 331.36

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

CAS No.: 2034340-31-1

Cat. No.: VC5033601

Molecular Formula: C17H14FNO3S

Molecular Weight: 331.36

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide - 2034340-31-1

Specification

CAS No. 2034340-31-1
Molecular Formula C17H14FNO3S
Molecular Weight 331.36
IUPAC Name 3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Standard InChI InChI=1S/C17H14FNO3S/c1-21-16-4-2-11(8-14(16)18)17(20)19-9-13-3-5-15(22-13)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,19,20)
Standard InChI Key HWCARYMLLOZRNV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3)F

Introduction

Overview of the Compound

Chemical Name: 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide
Molecular Formula: C16H12FNO3S
Molecular Weight: Approximately 317.34 g/mol

This compound belongs to the class of benzamides, which are commonly studied for their bioactive properties. It features a benzamide core substituted with fluorine and methoxy groups, as well as a furan-thiophene moiety.

Structural Features

The structure of this compound can be broken down into the following components:

  • Benzamide Core:

    • A benzene ring substituted with fluorine at position 3 and a methoxy group at position 4.

    • The amide (-CONH-) group is attached to the benzene ring.

  • Furan-Thiophene Moiety:

    • A furan ring (five-membered oxygen-containing heterocycle) is linked to a thiophene ring (five-membered sulfur-containing heterocycle) at position 5.

    • This moiety is attached via a methylene (-CH2-) group to the nitrogen atom of the benzamide.

Synthesis

Although specific synthesis details for this compound are not directly available, similar compounds are typically synthesized using multi-step organic reactions:

  • Formation of Benzamide Core:

    • The benzamide core can be synthesized by reacting a fluorinated methoxybenzoyl chloride with an appropriate amine.

  • Coupling with Furan-Thiophene Moiety:

    • The furan-thiophene fragment can be introduced through nucleophilic substitution or coupling reactions using reagents like furan derivatives and thiophenes.

  • Final Assembly:

    • The final compound is obtained by linking the furan-thiophene moiety to the benzamide core via a methylamine linker.

Analytical Characterization

The characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR spectroscopy to confirm the chemical shifts associated with aromatic, methoxy, and amide groups.

  • Infrared (IR) Spectroscopy:

    • Key absorption bands include:

      • Amide (C=OC=O) stretching around 1650–1700 cm1^{-1}.

      • Aromatic CHC-H stretching around 3000–3100 cm1^{-1}.

      • Methoxy (COC-O) stretching near 1100–1200 cm1^{-1}.

  • Mass Spectrometry (MS):

    • Molecular ion peak corresponding to the molecular weight (317 g/mol).

  • Elemental Analysis:

    • To verify the empirical formula by determining percentages of carbon, hydrogen, nitrogen, oxygen, sulfur, and fluorine.

Potential Applications

Compounds like 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide are often explored for their biological activities due to their structural features:

  • Medicinal Chemistry:

    • Benzamides are known for their pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities.

    • The presence of fluorine enhances metabolic stability and bioavailability.

  • Heterocyclic Chemistry:

    • The furan-thiophene moiety may contribute to interactions with biological targets such as enzymes or receptors due to its electron-rich nature.

  • Drug Development:

    • This compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or pathways in diseases like cancer or inflammation.

Future Directions

Further research on this compound could focus on:

  • Biological Activity Testing:

    • Screening for antimicrobial, anticancer, or anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) Studies:

    • Modifying substituents on the benzamide or heterocyclic rings to optimize activity.

  • Docking Studies:

    • Computational modeling to predict interactions with biological targets such as enzymes or receptors.

  • Toxicological Studies:

    • Assessing safety profiles in preclinical models.

This compound represents an intriguing candidate for further exploration in synthetic and medicinal chemistry due to its unique structural features and potential bioactivity.

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